![molecular formula C13H10F2OS B8076570 2-[(3,5-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076570.png)
2-[(3,5-Difluorophenyl)methoxy]benzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the Chemical Abstracts Service (CAS) number 137948306 is a chemical entity with various applications in scientific research and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of the compound with CAS number 137948306 involves specific chemical reactions and conditions. The preparation methods typically include the use of cyclodextrins for the formation of inclusion complexes. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various molecules, enhancing their solubility and stability .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial production are designed to be cost-effective and scalable, allowing for the efficient manufacture of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
The compound with CAS number 137948306 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of new chemical species.
Reduction: In this reaction, the compound gains electrons, leading to the formation of reduced products.
Substitution: This type of reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
The compound with CAS number 137948306 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and molecular interactions.
Medicine: In the medical field, this compound is explored for its potential therapeutic properties and its role in drug development.
Industry: The compound is utilized in industrial applications, such as the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of the compound with CAS number 137948306 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several compounds are structurally similar to the compound with CAS number 137948306. These include:
- (E)-1,2-dichloroethene (CAS number 638186)
- (Z)-1,2-dichloroethene (CAS number 643833)
- 1,2-dichloroethene (CAS number 10900)
Uniqueness
The uniqueness of the compound with CAS number 137948306 lies in its specific chemical structure and properties, which differentiate it from other similar compounds.
Eigenschaften
IUPAC Name |
2-[(3,5-difluorophenyl)methoxy]benzenethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2OS/c14-10-5-9(6-11(15)7-10)8-16-12-3-1-2-4-13(12)17/h1-7,17H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIVIGJZWZPYGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=CC(=C2)F)F)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC2=CC(=CC(=C2)F)F)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
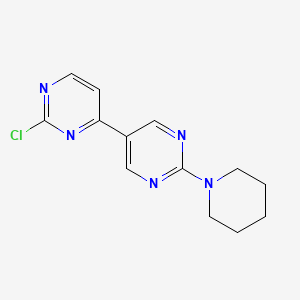
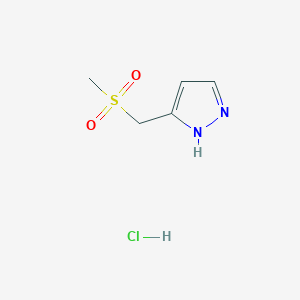
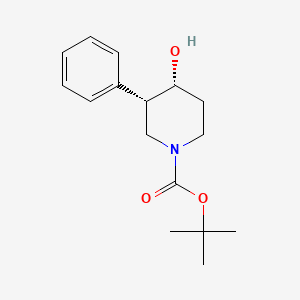
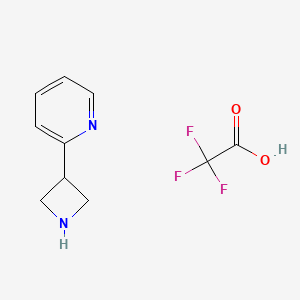
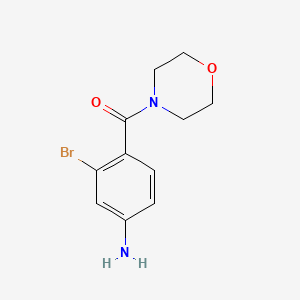
![4-[(2,5-Difluorophenyl)methoxy]-2-methylbenzenethiol](/img/structure/B8076521.png)
![4-[(2,4-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076527.png)
![3-[(2,4-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076533.png)
![2-[(2,4-Difluorophenyl)methoxy]-4-fluorobenzenethiol](/img/structure/B8076546.png)
![4-[(2,4-Difluorophenyl)methoxy]-3-fluorobenzenethiol](/img/structure/B8076547.png)
![4-[(3,5-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076557.png)
![3-[(3,5-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076563.png)
![2-[(3,5-Difluorophenyl)methoxy]-4-fluorobenzenethiol](/img/structure/B8076578.png)
![4-[(3,4-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076597.png)
